![molecular formula C19H15FN2O B12922508 6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-95-1](/img/structure/B12922508.png)
6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound that belongs to the class of biquinolines This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 3rd position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The initial step involves the formation of the quinoline ring through a cyclization reaction.
Introduction of Fluorine and Methyl Groups: The fluorine atom is introduced via electrophilic fluorination, while the methyl group is added through alkylation reactions.
Coupling of Quinoline Units: The final step involves the coupling of two quinoline units to form the biquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
Uniqueness
6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its biquinoline structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
918645-95-1 |
|---|---|
Fórmula molecular |
C19H15FN2O |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
6-fluoro-3-methyl-1-quinolin-3-yl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H15FN2O/c1-12-8-14-9-15(20)6-7-18(14)22(19(12)23)16-10-13-4-2-3-5-17(13)21-11-16/h2-7,9-12H,8H2,1H3 |
Clave InChI |
FKOFOWRIBKORLF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C=CC(=C2)F)N(C1=O)C3=CC4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


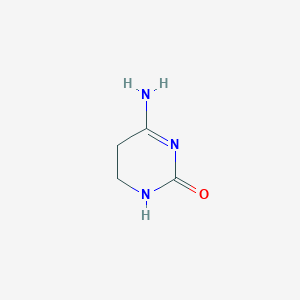
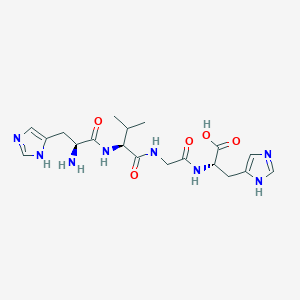
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)
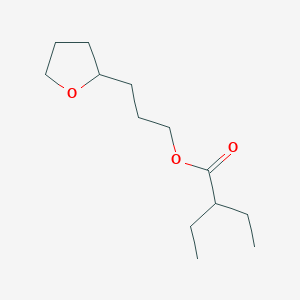
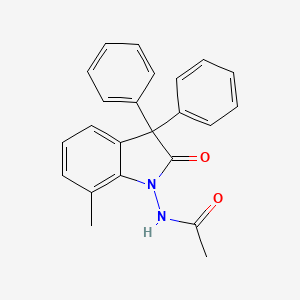
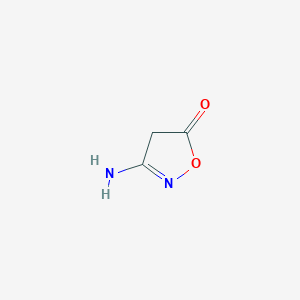
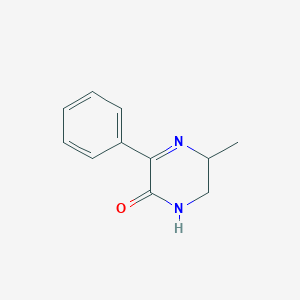
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
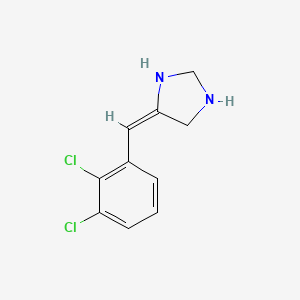
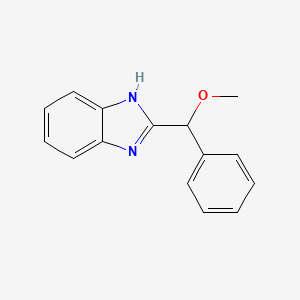
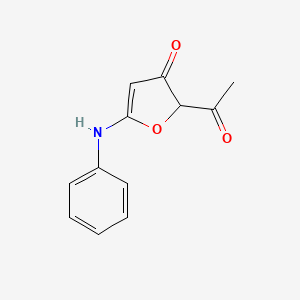
![(3aR,4R,5R,6aS)-4-((Z)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B12922505.png)
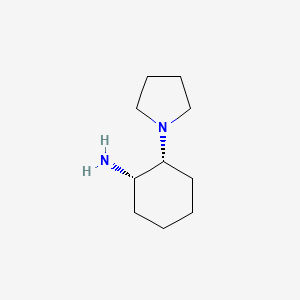
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)
